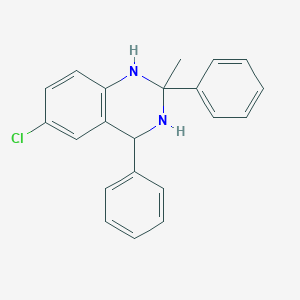
6-Chloro-2-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
Quinazolinone: A closely related compound with a similar core structure but different substituents.
2,4-Diphenylquinazoline: Lacks the chloro and methyl groups but shares the diphenyl substituents.
6-Chloroquinazoline: Similar structure but without the diphenyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the diphenyl groups contribute to its stability and potential interactions with biological targets .
属性
CAS 编号 |
84571-54-0 |
|---|---|
分子式 |
C21H19ClN2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C21H19ClN2/c1-21(16-10-6-3-7-11-16)23-19-13-12-17(22)14-18(19)20(24-21)15-8-4-2-5-9-15/h2-14,20,23-24H,1H3 |
InChI 键 |
PTCFYPXDPWSWGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


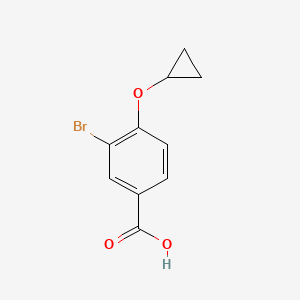



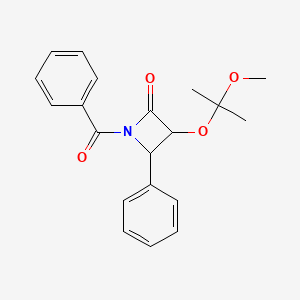
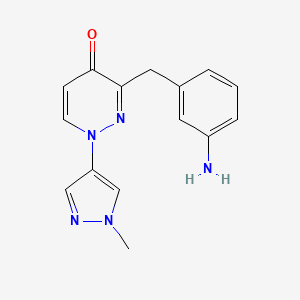
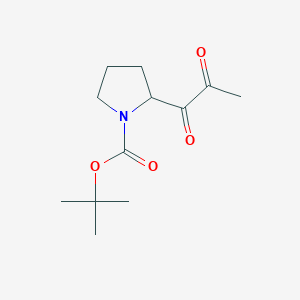
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)


